Ethyl 4-acryloylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-prop-2-enoylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-12(8-6-11)10(14)15-4-2/h3H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXZPQJZNVHSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 4-acryloylpiperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and polymers.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It is employed in the manufacture of coatings, adhesives, and other industrial products due to its reactive functional groups.
Mechanism of Action
The mechanism by which Ethyl 4-acryloylpiperazine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Piperazine derivatives vary significantly based on substituents, which dictate their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of ethyl 4-acryloylpiperazine-1-carboxylate with similar compounds.
Substituent-Driven Structural Variations
a) Ethyl 4-Propylpiperazine-1-Carboxylate ()
- Substituent : Propyl (-C₃H₇) at the 4-position.
- Molecular Formula : C₁₀H₂₀N₂O₂.
- Molecular Weight : 200.28 g/mol.
- Boiling Point : 267.9°C.
- Density : 1.017 g/cm³.
b) Ethyl 4-(Phenylsulfonyl)piperazine-1-Carboxylate ()
- Substituent : Phenylsulfonyl (-SO₂C₆H₅) at the 4-position.
- Molecular Formula : C₁₃H₁₈N₂O₄S.
- Molecular Weight : 298.36 g/mol.
- Key Features : The sulfonyl group is electron-withdrawing, increasing stability and acidity of the piperazine nitrogen. This contrasts with the electron-deficient acryloyl group, which promotes covalent binding.
c) Ethyl 4-[(2-Methyl-1H-Indol-3-yl)(Pyridin-4-yl)Methyl]Piperazine-1-Carboxylate ()
- Substituent : Bulky heteroaromatic groups (indole and pyridine).
- Key Features : The aromatic substituents may enhance π-π stacking interactions with biological targets, offering selectivity for receptor-binding applications. However, steric hindrance could reduce synthetic accessibility compared to the smaller acryloyl group.
d) Ethyl 4-{2-Hydroxy-2-[4-(Methylsulfonyl)Phenyl]Ethyl}Piperazine-1-Carboxylate ()
- Substituent : Hydroxyethyl and methylsulfonylphenyl groups.
- Key Features : The polar sulfonyl and hydroxyl groups improve water solubility, whereas the acryloyl derivative’s reactivity may limit stability in aqueous environments.
Physicochemical and Reactivity Comparison
Q & A
Basic: What are the common synthetic routes for Ethyl 4-acryloylpiperazine-1-carboxylate, and how is structural integrity confirmed?
The synthesis typically involves multi-step reactions, starting with piperazine derivatives functionalized via nucleophilic acyl substitution or coupling reactions. Acylation of the piperazine ring with acryloyl chloride or activated esters is a key step, often performed in anhydrous solvents like dichloromethane or dimethylformamide under inert atmospheres . Structural confirmation relies on spectroscopic techniques:
- NMR (¹H/¹³C) to verify acryloyl and piperazine moieties.
- IR spectroscopy to identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and ester linkages.
- Mass spectrometry (MS) for molecular ion validation.
Chromatographic methods (TLC, HPLC) ensure purity at intermediate stages .
Advanced: How can reaction conditions be optimized to address low yields in the acylation step?
Low yields often stem from competing side reactions (e.g., over-acylation or hydrolysis). Optimization strategies include:
- Temperature control : Lowering reaction temperatures (0–5°C) to slow down side reactions while maintaining reactivity.
- Solvent selection : Using aprotic polar solvents (e.g., DMF) to stabilize intermediates.
- Catalyst use : Adding DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Inert atmosphere : Rigorous nitrogen/argon purging to prevent acryloyl group oxidation.
Post-reaction quenching and iterative purification (e.g., column chromatography) improve yields .
Basic: What structural features of this compound suggest potential bioactivity?
The compound’s bioactivity is hypothesized to arise from:
- Piperazine core : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors).
- Acryloyl group : Acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols).
- Ester moiety : Enhances membrane permeability via lipophilicity.
These features are common in kinase inhibitors and covalent drug candidates .
Advanced: How can computational tools resolve contradictions in proposed mechanisms of action?
Conflicting hypotheses (e.g., covalent vs. non-covalent binding) are addressed by:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
- MD simulations : Assess binding stability over time (100+ ns trajectories).
- DFT calculations : Evaluate electronic properties of the acryloyl group to predict reactivity.
Experimental validation via kinetic assays (e.g., time-dependent inhibition) or MS-based covalent binding studies can corroborate computational findings .
Basic: What analytical techniques are critical for characterizing reaction intermediates?
- TLC : Monitor reaction progress using UV-active spots or iodine staining.
- NMR : Track functional group transformations (e.g., disappearance of amine protons post-acylation).
- LC-MS : Detect and quantify intermediates in complex mixtures.
- Elemental analysis : Confirm stoichiometry for crystalline intermediates .
Advanced: How can crystallography data resolve discrepancies in spectral interpretations?
X-ray crystallography provides unambiguous structural data, resolving ambiguities in NMR/IR assignments (e.g., distinguishing regioisomers). Using programs like SHELXL :
- Refine bond lengths/angles to confirm acryloyl orientation.
- Validate hydrogen-bonding networks involving the piperazine ring.
- Compare experimental vs. simulated powder XRD patterns to detect polymorphic impurities .
Basic: What are the stability considerations for this compound under storage?
- Temperature : Store at –20°C to prevent acryloyl group polymerization.
- Moisture : Use desiccants to avoid ester hydrolysis.
- Light : Protect from UV exposure to prevent photooxidation of the acryloyl moiety.
Stability is assessed via accelerated degradation studies (40°C/75% RH for 1–3 months) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify the acryloyl group (e.g., replace with propiolamide) or piperazine substituents.
- Bioassays : Test against panels of kinases or disease-relevant cell lines.
- Covalent binding profiling : Use competitive ABPP (activity-based protein profiling) to map target engagement.
- Pharmacophore modeling : Identify critical interaction sites using software like Phase .
Basic: What solvents and conditions are incompatible with this compound?
Avoid:
- Protic solvents (e.g., water, methanol) to prevent ester hydrolysis.
- Strong bases (e.g., NaOH), which may deprotonate the piperazine or cleave the ester.
- Oxidizing agents (e.g., peroxides), which could degrade the acryloyl group .
Advanced: How to troubleshoot inconsistent biological activity across assay platforms?
- Assay optimization : Standardize cell viability protocols (e.g., ATP vs. resazurin-based detection).
- Metabolic stability testing : Check for species-specific CYP450 metabolism in microsomal assays.
- Off-target profiling : Use proteome-wide affinity pulldowns to identify non-specific interactions.
- Data normalization : Apply Z-score or B-score normalization to minimize plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
